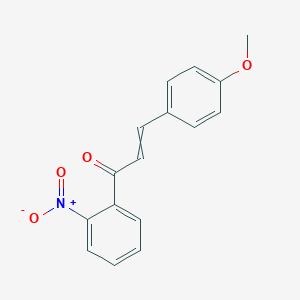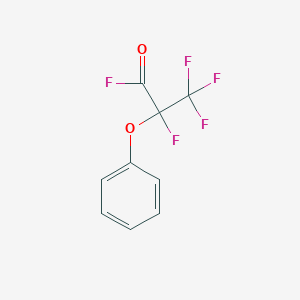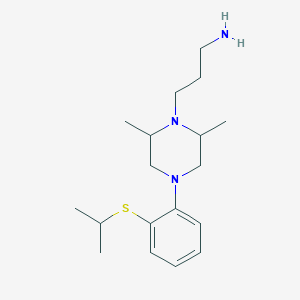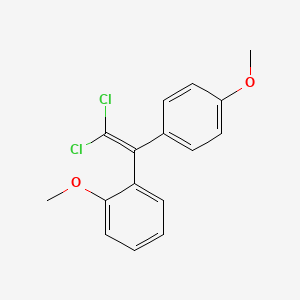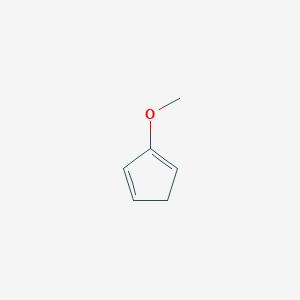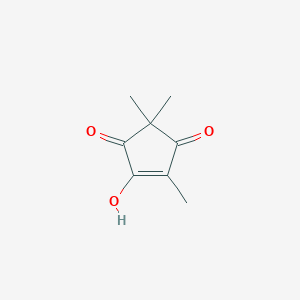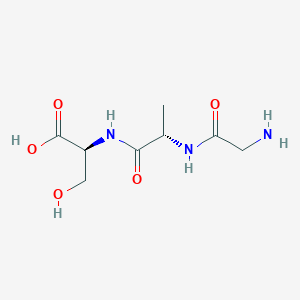![molecular formula C12H14N2O2 B14439104 4-[3-(1H-Pyrazol-1-yl)propoxy]phenol CAS No. 80200-02-8](/img/structure/B14439104.png)
4-[3-(1H-Pyrazol-1-yl)propoxy]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(1H-Pyrazol-1-yl)propoxy]phenol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their wide range of applications in medicinal chemistry, agrochemistry, and materials science due to their unique structural and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1H-Pyrazol-1-yl)propoxy]phenol typically involves the reaction of 4-hydroxybenzyl alcohol with 3-(1H-pyrazol-1-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multi-step synthesis processes that include cyclization reactions, condensation reactions, and functional group modifications. These methods are optimized for high yield and purity, and they often employ catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
Types of Reactions
4-[3-(1H-Pyrazol-1-yl)propoxy]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, quinones, and reduced pyrazole compounds .
科学的研究の応用
4-[3-(1H-Pyrazol-1-yl)propoxy]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-[3-(1H-Pyrazol-1-yl)propoxy]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-(1H-Pyrazol-1-yl)phenol
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 3-(4-Amino-1-Tert-Butyl-1H-Pyrazolo[3,4-D]Pyrimidin-3-Yl)Phenol
Uniqueness
4-[3-(1H-Pyrazol-1-yl)propoxy]phenol is unique due to its specific structural features, which include a phenolic hydroxyl group and a pyrazole ring connected by a propoxy linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
80200-02-8 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
4-(3-pyrazol-1-ylpropoxy)phenol |
InChI |
InChI=1S/C12H14N2O2/c15-11-3-5-12(6-4-11)16-10-2-9-14-8-1-7-13-14/h1,3-8,15H,2,9-10H2 |
InChIキー |
MFFJEHPZEJTQNV-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)CCCOC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


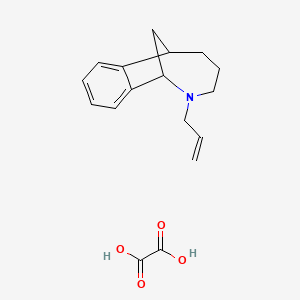
![2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one](/img/structure/B14439030.png)
